(4,6-Dimethylpyridin-2-yl)methyl acetate
Description
“(4,6-Dimethylpyridin-2-yl)methyl acetate” is a pyridine derivative characterized by a methyl acetate group attached to the 2-position of a pyridine ring substituted with methyl groups at the 4- and 6-positions. The pyridine core contributes to its electron-deficient aromatic system, while the acetate ester enhances solubility and serves as a reactive handle for further functionalization.
The synthesis of this compound is typically achieved via nucleophilic substitution or esterification reactions. For example, describes a method involving the reaction of a bromomethyl precursor with sodium acetate in acetic acid, followed by crystallization to obtain a structurally related tripodal molecule . The compound’s crystal structure (monoclinic, space group P2₁/n) reveals key conformational details, such as intramolecular hydrogen bonding and van der Waals interactions, which influence its stability and reactivity .
Properties
CAS No. |
20609-14-7 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
(4,6-dimethylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C10H13NO2/c1-7-4-8(2)11-10(5-7)6-13-9(3)12/h4-5H,6H2,1-3H3 |
InChI Key |
TVAQTQAOIWOVLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)COC(=O)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of “(4,6-Dimethylpyridin-2-yl)methyl acetate” becomes evident when compared to related pyridine and heterocyclic derivatives. Below is a detailed analysis:
Structural Isomers and Positional Analogues
- (6-Methylpyridin-2-yl)methyl acetate (CAS: 55485-91-1) and (4-Methylpyridin-2-yl)methyl acetate (CAS: 2524-52-9): These isomers differ in the position of the methyl substituents on the pyridine ring. The 4,6-dimethyl substitution in the target compound enhances steric hindrance and electronic effects compared to single-methyl analogues. This difference impacts reactivity; for instance, the 4,6-dimethyl groups may hinder nucleophilic attacks at the pyridine nitrogen, whereas the monosubstituted isomers are more reactive .
Heterocyclic Variants
- Methyl 2-(2,6-dichloropyrimidin-4-yl)acetate :
Replacing the pyridine ring with a pyrimidine (a six-membered ring with two nitrogen atoms) alters electronic properties. The dichloro substituents increase electrophilicity, making this compound more reactive in cross-coupling reactions compared to the dimethylpyridine derivative. Such variants are often used in agrochemical synthesis . - Ethyl 2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetate (CAS: 128257-06-7): The presence of a thioether (-S-) and cyano (-CN) group introduces distinct electronic and steric profiles.
Functional Group Modifications
- 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide: Substituting the acetate ester with an acetamide group (-NHCO-) changes solubility and bioavailability.
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate :
The thietane (a three-membered sulfur ring) introduces strain and reactivity, which may enhance metabolic stability compared to the unstrained acetate derivative .
Table 1: Key Properties of Selected Compounds
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